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molecular formula C9H14N2O3 B1415373 ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1108725-12-7

ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1415373
M. Wt: 198.22 g/mol
InChI Key: RZTFYRNOWNLPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299267B2

Procedure details

Ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate (376 mg, 67%) was synthesized from diethylaminomethylene ethyl acetoacetate (509 mg, 2.8 mmol) and 2-hydroxyethyl hydrazine (0.30 mL, 4.1 mmol) following the general procedure for ethyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate as described (see R. A. Fecik, P. Devasthale, S. Pillai, A. Keschavarz-Shokri, L. Sehn, and L. A. Mitscher; J. Med. Chem. 2005, 48, 122). To a stirred solution of NaH (91 mg, 2.3 mmol) in THF (5 mL) was added ethyl 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate (376 mg, 1.9 mmol) in THF (1 mL) at 0° C. followed by MeI (0.18 mL, 2.9 mmol). The resulting mixture was stirred for 15 h and quenched with saturated aqueous NH4Cl. The layers were separated and the aqueous layer was extracted with EtOAc (3×3 mL). The combined organic layer was dried over Na2SO4 and concentrated under reduce pressure. The residue was purified by column chromatography to provide ethyl 1-(2-methoxyethyl)-5-methyl-1H-pyrazole-4-carboxylate (249 mg, 62%) as a yellow oil.
Quantity
509 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
91 mg
Type
reactant
Reaction Step Three
Quantity
376 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.18 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN(/C=C(/C(OCC)=O)\[C:8](C)=[O:9])CC.OCCNN.[C:21]([N:25]1[C:29]([CH3:30])=[C:28]([C:31]([O:33][CH2:34][CH3:35])=[O:32])[CH:27]=[N:26]1)(C)(C)[CH3:22].[H-].[Na+].[OH:38][CH2:39][CH2:40][N:41]1[C:45]([CH3:46])=[C:44]([C:47]([O:49][CH2:50][CH3:51])=[O:48])[CH:43]=[N:42]1.CI>C1COCC1>[OH:38][CH2:39][CH2:40][N:41]1[C:45]([CH3:46])=[C:44]([C:47]([O:49][CH2:50][CH3:51])=[O:48])[CH:43]=[N:42]1.[CH3:8][O:9][CH2:22][CH2:21][N:25]1[C:29]([CH3:30])=[C:28]([C:31]([O:33][CH2:34][CH3:35])=[O:32])[CH:27]=[N:26]1 |f:3.4|

Inputs

Step One
Name
Quantity
509 mg
Type
reactant
Smiles
CCN(CC)/C=C(\C(=O)C)/C(=O)OCC
Name
Quantity
0.3 mL
Type
reactant
Smiles
OCCNN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C1C)C(=O)OCC
Step Three
Name
Quantity
91 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
376 mg
Type
reactant
Smiles
OCCN1N=CC(=C1C)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.18 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×3 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
OCCN1N=CC(=C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 376 mg
YIELD: PERCENTYIELD 67%
Name
Type
product
Smiles
COCCN1N=CC(=C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 249 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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